An In-depth Technical Guide to the Basic Properties of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
An In-depth Technical Guide to the Basic Properties of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound built upon the versatile pyrrolo[3,4-c]pyridine scaffold. This bicyclic system, an isomer of azaindole, is of significant interest in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by its derivatives.[1][2][3] The introduction of a benzyl group at the 2-position of the dihydro-pyrrolo[3,4-c]pyridine core creates a unique molecular architecture with potential for diverse biological interactions. This guide provides a comprehensive overview of the fundamental basic properties of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, including its synthesis, physicochemical characteristics, and the biological context provided by its analogs.
Molecular Structure and Properties
The foundational structure of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine consists of a pyridine ring fused with a pyrrolidine ring, with a benzyl substituent on the nitrogen atom of the pyrrolidine moiety.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 368441-96-7 | ChemicalBook |
| Molecular Formula | C₁₄H₁₄N₂ | PubChem |
| Molecular Weight | 210.28 g/mol | PubChem |
| Appearance | Not explicitly documented, but related parent scaffold is a light yellow oil. | [4] |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Not experimentally determined in available literature. | |
| pKa | Not experimentally determined in available literature. |
Note: Experimental data for the specific title compound is limited in publicly accessible literature. Properties of the parent scaffold and related derivatives are used to provide context.
Basicity of the Pyrrolo[3,4-c]pyridine Scaffold
The basicity of the 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine molecule is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyridine ring. The hybridization of this nitrogen is sp², and its lone pair resides in an sp² orbital, making it available for protonation.[5][6] The basicity of this nitrogen is influenced by the fused pyrrolidine ring and the N-benzyl substituent.
In contrast, the nitrogen of the pyrrolidine ring is a tertiary amine. While typically basic, its lone pair availability may be influenced by steric hindrance from the benzyl group and the fused ring system. The overall basicity of the molecule will be a composite of the contributions from both nitrogen atoms, with the pyridine nitrogen expected to be the primary site of protonation in an acidic environment. The pKa of pyridine is approximately 5.2, and while the fused ring system will modulate this, it provides a useful reference point.[7]
Synthesis and Characterization
A plausible synthetic route would involve the initial preparation of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine core, followed by N-benzylation.
Synthesis of the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Core
A documented method for the preparation of the hydrochloride salt of the parent scaffold starts from furo[3,4-c]pyridine-1,3-dione.[8] The synthesis proceeds through lactamization, followed by reduction to yield the dihydro-pyrrolo[3,4-c]pyridine.
Experimental Protocol: Synthesis of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Illustrative, based on parent scaffold synthesis)
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Lactamization: Furo[3,4-c]pyridine-1,3-dione is reacted with a suitable nitrogen source (e.g., ammonia or an ammonia equivalent) under conditions that promote the formation of the corresponding 2H-pyrrolo[3,4-c]pyridine-1,3-dione.
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Reduction: The resulting dione is then subjected to reduction. A common reducing agent for such transformations is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). This step reduces the amide carbonyls to methylenes, affording the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
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Purification: The crude product is purified using standard techniques such as column chromatography to yield the desired heterocyclic core.
N-Benzylation
The final step would be the introduction of the benzyl group onto the secondary amine of the pyrrolidine ring.
Experimental Protocol: N-Benzylation of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine (Proposed)
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Reaction Setup: To a solution of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile), a base such as triethylamine or diisopropylethylamine is added.
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Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added dropwise to the reaction mixture at room temperature.
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Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
Characterization
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group and the pyridine ring, as well as signals for the methylene protons of the benzyl group and the dihydro-pyrrolo ring.
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¹³C NMR: Would display resonances for the carbon atoms of the heterocyclic core and the benzyl substituent.
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Mass Spectrometry (MS): Would confirm the molecular weight of the compound (210.28 g/mol ) and provide fragmentation patterns that can aid in structural elucidation.
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-N stretching.
Biological Activity and Potential Applications
While specific biological data for 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is not extensively documented, the broader class of pyrrolo[3,4-c]pyridine derivatives has shown a wide range of pharmacological activities.[1][2][3] This suggests that the title compound could serve as a valuable scaffold or intermediate in drug discovery programs.
Derivatives of the pyrrolo[3,4-c]pyridine core have been investigated for their potential as:
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Antimycobacterial agents: Notably, 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[1][2]
-
Anti-HIV agents: Certain 2-(substituted-benzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives have been assessed for their inhibitory effects on HIV-1 integrase.[1]
-
Analgesic and Sedative Agents: Many derivatives of the pyrrolo[3,4-c]pyridine scaffold have been studied for their effects on the central nervous system.[1][2][3]
-
Anticancer and Antiviral agents: The pyrrolopyridine scaffold is present in several natural and synthetic compounds with demonstrated anticancer and antiviral properties.[1]
The presence of the benzyl group in 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine provides a lipophilic moiety that can engage in hydrophobic and π-stacking interactions with biological targets. This feature is often exploited in drug design to enhance binding affinity.
Signaling Pathways and Mechanisms of Action (Hypothetical)
Given the diverse biological activities of its analogs, 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine could potentially interact with various biological pathways. For instance, based on the activity of related compounds, it could be hypothesized to be a precursor for inhibitors of enzymes such as HIV-1 integrase or enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.
Caption: Synthetic and application workflow for 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
Conclusion
2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a structurally interesting heterocyclic compound with significant potential as a building block in drug discovery and development. While detailed experimental data on its basic properties are not widely published, its synthesis is feasible through established chemical transformations. The rich pharmacology of the pyrrolo[3,4-c]pyridine scaffold provides a strong rationale for the further investigation of this and related N-benzyl derivatives. Future research focused on the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
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![Chemical Structure of 2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](https://via.placeholder.com/300x200.png?text=Chemical+Structure+of+2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine)
